molecular formula C13H15NO3 B132915 (S)-4-Benzyl-3-propionyloxazolidin-2-one CAS No. 101711-78-8

(S)-4-Benzyl-3-propionyloxazolidin-2-one

Cat. No. B132915
M. Wt: 233.26 g/mol
InChI Key: WHOBYFHKONUTMW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various oxazolidin-2-one derivatives has been explored in several studies. For instance, oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones were synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another study demonstrated the conjugate addition of lithiated (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one to cinnamoyl derivatives, yielding enantiomerically pure 1,4-diols . Additionally, 4-substituted-5,5-dimethyl oxazolidin-2-ones were shown to be effective chiral auxiliaries for stereoselective enolate alkylations and conjugate additions . A concise one-step synthesis of 4-arylidene-1,3-oxazolidin-2-ones was also reported using internal propargylic alcohols and isocyanates .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives has been characterized in several studies. For example, the title compound in one study, (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one, was found to have a planar benzyl group and oxazolidin-2-one unit with a significant dihedral angle between the phenyl ring and the oxazolidin-2-one unit . In another study, the molecular structure of a strongly fluorescent oxazolidin-2-one derivative was determined by X-ray crystallography .

Chemical Reactions Analysis

Oxazolidin-2-one derivatives participate in various chemical reactions. N-benzyl-2,3-oxazolidinone was used as a glycosyl donor for selective alpha-glycosylation and one-pot oligosaccharide synthesis . Hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone yielded 3,4-dihydro-2H-pyrans .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-one derivatives are influenced by their molecular structure. The 1H NMR spectra of synthesized oligomers suggest that these molecules fold in ordered structures . The crystal structure analysis revealed weak intermolecular C—H⋯O and C—H⋯π interactions . The fluorescent oxazolidin-2-one derivatives synthesized in one study exhibited high fluorescence quantum yields .

Scientific Research Applications

Synthesis and Structural Analysis

  • Oligomer Synthesis : (S)-4-Benzyl-3-propionyloxazolidin-2-one has been used in the synthesis of oligomers containing three and four residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These oligomers, obtained in good yield, exhibit ordered structures suggesting potential as new classes of pseudoprolines (Lucarini & Tomasini, 2001).

  • Crystal Structure Analysis : The crystal structures of derivatives of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, including (S)-4-Benzyl-3-propionyloxazolidin-2-one, have been studied. This research emphasizes understanding the molecular packing and intermolecular interactions in these compounds, contributing to knowledge in crystallography (Hattab et al., 2010).

Photophysical Properties

  • Organic Light Emitting Devices : Research on (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one, a related compound, indicates potential applications in organic light emitting devices and nonlinear optical materials. Studies on its absorption and fluorescence properties in various solvents provide insights into its photophysical characteristics (Kumari, Varghese & George, 2016).

Biological Function

  • Antibiofilm Activity : 5-Benzylidene-4-oxazolidinones, structurally related to (S)-4-Benzyl-3-propionyloxazolidin-2-one, demonstrate potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the potential of oxazolidinones as chemical probes for studying bacterial biofilms (Edwards, Shymanska & Pierce, 2017).

Asymmetric Synthesis

  • Chiral Building Blocks : (S)-4-Benzyl-3-propionyloxazolidin-2-one and its derivatives have been explored as chiral building blocks in the enantioselective synthesis of various organic compounds, highlighting their utility in stereochemistry and asymmetric synthesis (Parsons et al., 2004).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This involves identifying areas of ongoing or future research involving the compound. It could include potential applications, unresolved questions about its properties or behavior, or new methods of synthesis.


properties

IUPAC Name

(4S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369977
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-propionyloxazolidin-2-one

CAS RN

101711-78-8
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-Benzyl-3-propionyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-Benzyl-3-propionyloxazolidin-2-one

Citations

For This Compound
49
Citations
T Hintermann, D Seebach - Helvetica chimica acta, 1998 - Wiley Online Library
The 4‐isopropyl‐5,5‐diphenyloxazolidinone (1) is readily prepared from (R)‐ or (S)‐valine ester, PhMgBr, and ethyl chlorocarbonate. It has a melting point of ca. 250, a low solubility in …
Number of citations: 272 onlinelibrary.wiley.com
B Chandrasekhar, S Athe, PP Reddy… - Organic & Biomolecular …, 2015 - pubs.rsc.org
This article reported the synthesis of fully functionalized aglycone of lycoperdinoside A and B. Pd-catalyzed Stille–Migita cross coupling between E-vinyl iodide 6 and E-vinyl stannane …
Number of citations: 14 pubs.rsc.org
OAH Åstrand, M Sandberg, I Sylte, CH Görbitz… - Bioorganic & Medicinal …, 2014 - Elsevier
The generic, synthetic oxysterol 22(S)-hydroxycholesterol (22SHC) has shown antagonistic effects towards liver X receptor (LXR) in vitro and promising effects on plasma triacylglycerol …
Number of citations: 6 www.sciencedirect.com
DK Gupta, GCY Ding, YC Teo… - Natural Product …, 2016 - journals.sagepub.com
The β-hydroxy/amino acid unit is a common structural feature of many bioactive marine cyanobacterial depsipeptides. In this study, the absolute stereochemistry of the β-hydroxy acid …
Number of citations: 3 journals.sagepub.com
JM Botubol-Ares, MJ Durán-Peña… - Organic & …, 2015 - pubs.rsc.org
The synthesis of several derivatives of 3-hydroxy-2,4,8-trimethyldec-8-enolide and attempts at the synthesis of 3,4-dihydroxy-2,4,6,8-tetramethyldec-8-enolide (1), a structure which has …
Number of citations: 2 pubs.rsc.org
M Yamamura, S Yamauchi… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
Four nitromethylene analogues of imidacloprid (CH-IMIs) having a 4, 5-dimethylated (diMe) imidazolidine ring were stereospecifically synthesized to evaluate their affinity for the …
Number of citations: 0 www.jstage.jst.go.jp
JA Tran, W Jiang, FC Tucci, BA Fleck… - Journal of medicinal …, 2007 - ACS Publications
Benzylamine and pyridinemethylamine derivatives were synthesized and characterized as potent and selective antagonists of the melanocortin-4 receptor (MC4R). These compounds …
Number of citations: 19 pubs.acs.org
B Schmidt, H Wildemann - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Acylated oxazolidinones and bornane sultams can be cleaved to divinyl- and diallylcarbinols by treatment with vinyl- or allylmetal compounds. For the preparation of divinylcarbinols, …
Number of citations: 27 pubs.rsc.org
MD Cheeseman - 2005 - search.proquest.com
Chiral aldehydes are versatile intermediaries in natural product synthesis. This thesis describes a new three-step strategy that combines oxazolidin-2-one chiral auxiliaries and …
Number of citations: 5 search.proquest.com
IR Davies - 2009 - core.ac.uk
This thesis describes the development of chiral auxiliary based methodologies for the asymmetric synthesis of hydroxylated γ-lactones and δ-lactones containing multiple contiguous …
Number of citations: 1 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.